methyl 3-[(diethoxyphosphoryl)methyl]benzoate
Description
Overview of Organophosphonate Chemistry
Organophosphonate chemistry represents a fundamental branch of organophosphorus science, encompassing compounds that contain carbon-phosphorus bonds with the general structure C-PO(OR)₂, where R represents organic substituents. These compounds exhibit distinctive chemical properties that distinguish them from their phosphate analogs, particularly in terms of metabolic stability and coordination behavior. The phosphonate functional group features a tetrahedral phosphorus center bonded to one carbon atom and two alkoxy groups, creating a versatile platform for chemical modification and biological activity.
The significance of organophosphonates extends across multiple domains of chemistry and biology, serving as stable bioisosteres for phosphate groups in biochemical systems. This structural mimicry allows phosphonates to interact with biological targets while resisting enzymatic hydrolysis that typically cleaves phosphate ester bonds. The robust carbon-phosphorus bond formation provides enhanced stability compared to the more labile phosphorus-oxygen bonds found in phosphate esters, making phosphonates valuable tools in medicinal chemistry and materials science.
Mechanistically, organophosphonates participate in diverse chemical transformations, including the Horner-Wadsworth-Emmons reaction, which enables the formation of alkenes through the reaction of phosphonate carbanions with aldehydes. This reactivity profile, combined with their ability to form strong coordination bonds with metal centers, positions phosphonates as versatile synthetic intermediates and functional materials. The electronic properties of the phosphoryl group also influence aromatic substitution patterns, typically directing electrophilic aromatic substitution to meta positions when attached to benzene rings.
Historical Context and Discovery of Methyl 3-[(Diethoxyphosphoryl)methyl]benzoate
The development of aryl phosphonates, including this compound, emerged from the broader evolution of organophosphorus chemistry that began in the late nineteenth century. The foundational synthetic methodologies for creating carbon-phosphorus bonds were established through pioneering work on the Michaelis-Arbuzov reaction, which enabled the conversion of trialkyl phosphites into phosphonate esters through reaction with alkyl halides. This fundamental transformation provided the mechanistic framework for synthesizing complex phosphonate structures.
The specific synthetic pathway to this compound builds upon established protocols for creating benzylphosphonate linkages through the reaction of benzyl halides with triethyl phosphite. Research documented in patent literature demonstrates that related compounds, such as methyl 4-[(diethoxyphosphoryl)methyl]benzoate, can be synthesized with excellent yields through heating mixtures of methyl 4-(bromomethyl)benzoate and triethyl phosphite at elevated temperatures under nitrogen atmosphere. These synthetic approaches typically achieve conversion rates exceeding ninety-seven percent when conducted at temperatures around 160°C for extended reaction periods.
The evolution of cross-coupling methodologies has further expanded access to aryl phosphonates through palladium-catalyzed reactions between phosphite nucleophiles and aromatic electrophiles. The Hirao cross-coupling reaction, developed as a specialized variant of these transformations, enables direct formation of carbon-phosphorus bonds between aryl halides and dialkyl phosphites under catalytic conditions. Recent improvements to these protocols have reduced catalyst loadings while expanding substrate scope to include previously challenging electrophiles such as aryl chlorides.
Contemporary synthetic strategies have also incorporated directed carbon-hydrogen activation methodologies to access functionalized aryl phosphonates. These approaches utilize the phosphonate group itself as a directing element for selective ortho-functionalization of aromatic rings, providing complementary access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution. The development of these directed functionalization protocols represents a significant advancement in the field, enabling rapid assembly of complex substituted aryl phosphonates from simple starting materials.
Relevance of Aryl Phosphonates in Contemporary Chemical Research
Aryl phosphonates have emerged as crucial intermediates in modern synthetic chemistry due to their unique combination of stability, reactivity, and functional group compatibility. The carbon-phosphorus bond in these compounds provides exceptional resistance to hydrolytic cleavage while maintaining the ability to participate in various chemical transformations, making them valuable building blocks for complex molecule synthesis. Current research applications span diverse areas including medicinal chemistry, materials science, and catalysis, where the distinctive properties of phosphonate groups offer specific advantages over alternative functional groups.
In medicinal chemistry, aryl phosphonates serve as key structural elements in the development of enzyme inhibitors and therapeutic agents. The ability of phosphonate groups to mimic phosphate esters while resisting metabolic degradation has led to their incorporation into numerous bioactive compounds, including treatments for bone diseases and antiviral agents. The structural similarity between phosphonates and natural phosphate substrates enables selective binding to enzyme active sites, while the enhanced stability provides improved pharmacological properties compared to phosphate-containing analogs.
Materials science applications of aryl phosphonates focus primarily on their function as anchoring agents for surface modification of metal oxide substrates. The strong coordination bonds formed between phosphonate groups and metal oxide surfaces create stable hybrid materials with tailored interfacial properties. These surface modification strategies enable the development of functional materials with controlled wetting, adhesion, and chemical reactivity characteristics, finding applications in diverse technologies including sensors, catalysts, and protective coatings.
Table 1: Contemporary Applications of Aryl Phosphonates in Chemical Research
| Application Area | Specific Function | Key Advantages | Representative Examples |
|---|---|---|---|
| Medicinal Chemistry | Enzyme Inhibition | Metabolic Stability | Bisphosphonate Therapeutics |
| Materials Science | Surface Anchoring | Strong Metal Coordination | Metal Oxide Modifiers |
| Synthetic Chemistry | Building Blocks | Functional Group Tolerance | Cross-Coupling Substrates |
| Catalysis | Ligand Design | Electronic Tuning | Transition Metal Complexes |
The synthetic utility of aryl phosphonates extends to their role as versatile intermediates in cross-coupling reactions and carbon-hydrogen functionalization processes. The electronic properties of phosphonate substituents influence the reactivity of aromatic rings toward various electrophilic and nucleophilic reagents, enabling regioselective functionalization reactions. Recent developments in directed carbon-hydrogen activation have particularly highlighted the value of phosphonate groups as directing elements for selective aromatic functionalization, providing efficient routes to highly substituted aromatic compounds.
Scope and Objectives of the Review
This comprehensive analysis of this compound aims to provide a thorough examination of the compound's chemical properties, synthetic accessibility, and research applications within the broader context of organophosphonate chemistry. The primary objective involves documenting the structural characteristics that define this specific aryl phosphonate and relating these features to observed chemical behavior and synthetic utility. Through systematic analysis of available synthetic methodologies, the review seeks to establish optimal approaches for compound preparation while identifying opportunities for methodological improvement.
The synthetic chemistry section focuses on documenting established protocols for carbon-phosphorus bond formation relevant to this compound synthesis, with particular emphasis on mechanistic understanding and reaction optimization. Comparative analysis of different synthetic approaches provides insight into the relative merits of various methodologies, including traditional Michaelis-Arbuzov reactions, modern cross-coupling strategies, and emerging carbon-hydrogen functionalization techniques. The review examines how structural features of the target compound influence synthetic strategy selection and reaction conditions.
Contemporary research applications receive detailed attention, with specific focus on how the unique combination of phosphonate and benzoate functionalities creates opportunities for novel chemical transformations and material properties. The analysis examines current literature examples that demonstrate the compound's utility as a synthetic intermediate, surface modifier, and functional material component. Particular emphasis is placed on understanding how the meta-substitution pattern affects chemical reactivity compared to alternative substitution patterns found in related aryl phosphonates.
Properties
IUPAC Name |
methyl 3-(diethoxyphosphorylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-7-6-8-12(9-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDOFGBVULDGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)C(=O)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Phosphonate Ester Formation from Methyl 3-(Bromomethyl)benzoate
Method Overview:
This approach involves the nucleophilic substitution of methyl 3-(bromomethyl)benzoate with triethyl phosphite, leading to the formation of the phosphonate ester, methyl 3-[(diethoxyphosphoryl)methyl]benzoate.
- Starting Material: Methyl 3-(bromomethyl)benzoate
- Reagent: Triethyl phosphite
- Reaction Conditions: Heating at 185°C for 4 hours under inert atmosphere
- Work-up: Vacuum distillation to remove excess triethyl phosphite
- Yield: 100%, with the product obtained as an oil
Methyl 3-(Bromomethyl)benzoate + Triethyl phosphite → this compound
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Methyl 3-(bromomethyl)benzoate + Triethyl phosphite | 185°C, 4h | 100% | High yield, straightforward nucleophilic substitution |
Halogenation of Methyl 3-Methylbenzoate Followed by Phosphorylation
Method Overview:
This method involves initial halogenation of methyl 3-methylbenzoate to generate methyl 3-(bromomethyl)benzoate, which then undergoes phosphonation.
- Step 1: Bromination using N-bromosuccinimide (NBS) under light irradiation
- Step 2: Reaction with triethyl phosphite at elevated temperatures (around 150°C)
- Work-up: Purification by distillation or chromatography
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | NBS, CH2Cl2 | Reflux with light | Moderate | Efficient bromination of methyl group |
| 2 | Triethyl phosphite | 150°C, 12h | High | Phosphonation yields this compound |
Direct Phosphonation Using Phosphorus Reagents
Method Overview:
Direct phosphonation involves reacting methyl 3-(bromomethyl)benzoate with phosphorus-based reagents such as diethyl phosphite or triethyl phosphite under thermal conditions.
- React methyl 3-(bromomethyl)benzoate with triethyl phosphite at high temperature (around 185°C)
- Remove excess reagent via vacuum distillation
- Obtain the product as an oil with high purity
| Reagent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|
| Triethyl phosphite | 185°C | 4h | 100% | Efficient, high-yield method |
Alternative Approaches and Optimization
- Use of microwave-assisted synthesis for faster reaction times
- Catalytic methods employing metal catalysts to lower reaction temperatures
- Solvent variations to improve yield and purity
- Microwave irradiation can reduce reaction time significantly while maintaining high yields.
- Solvent choice influences reaction efficiency; non-polar solvents like toluene or chlorinated solvents are preferred.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(diethoxyphosphoryl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethoxy-phosphorylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted benzoic acid methyl esters.
Scientific Research Applications
Synthetic Applications
Methyl 3-[(diethoxyphosphoryl)methyl]benzoate serves as an important intermediate in organic synthesis. It can be synthesized from methyl 3-(bromomethyl)benzoate and triethyl phosphite, yielding high purity and good yields under controlled conditions .
Synthesis Pathway
The synthesis typically involves the following steps:
- Reaction Setup : Methyl 3-(bromomethyl)benzoate is reacted with triethyl phosphite at elevated temperatures.
- Isolation : The product is isolated through vacuum distillation, resulting in a high-yielding phosphonate ester .
This method highlights the compound's utility in generating phosphonates, which are key components in various chemical reactions.
Medicinal Chemistry
Research indicates that compounds similar to this compound have shown promise in medicinal chemistry, particularly for their potential as anti-cancer agents. The diethoxyphosphoryl group is known for enhancing biological activity due to its ability to interact with biological targets effectively .
Case Studies
- Alkenylphosphonates Formation : this compound has been involved in reactions that yield alkenylphosphonates, which are valuable in the development of pharmaceuticals .
- Biological Activity : Studies suggest that derivatives of this compound exhibit significant activity against certain cancer cell lines, indicating potential therapeutic applications .
Material Science
This compound can also find applications in material science as a precursor for the synthesis of polymers and coatings. Phosphonate esters are known to impart flame retardant properties when incorporated into polymer matrices, thus enhancing material safety .
Mechanism of Action
The mechanism of action of methyl 3-[(diethoxyphosphoryl)methyl]benzoate involves its interaction with specific molecular targets. The diethoxy-phosphorylmethyl group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst in various chemical reactions. The benzoic acid methyl ester group can undergo hydrolysis to release benzoic acid, which has antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Diethyl (tosyloxy)methylphosphonate: Similar in structure but contains a tosyloxy group instead of a benzoic acid methyl ester group.
Diethyl (hydroxymethyl)phosphonate: Lacks the benzoic acid methyl ester group and has a hydroxymethyl group instead.
Uniqueness
methyl 3-[(diethoxyphosphoryl)methyl]benzoate is unique due to its combination of a benzoic acid methyl ester group and a diethoxy-phosphorylmethyl group. This combination imparts unique chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Biological Activity
Methyl 3-[(diethoxyphosphoryl)methyl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the compound's activity.
Chemical Structure and Synthesis
This compound can be synthesized through a reaction involving methyl 3-(bromomethyl)benzoate and triethyl phosphite. This reaction forms the diethoxyphosphoryl group, which is crucial for the compound's biological activity .
Biological Activity Overview
The biological activity of this compound is largely attributed to its interaction with various biological systems. Key areas of activity include:
- Antimicrobial Properties : Studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Insecticidal Effects : The compound has been evaluated for its efficacy as an insecticide, demonstrating potential in reducing pest populations through mechanisms that may involve neurotoxic effects .
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to neurotoxic effects in insects and potentially other organisms .
Antimicrobial Activity
The antibacterial activity of this compound has been assessed through various studies. For example, a study reported the zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating effective antimicrobial properties. The results are summarized in Table 1.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 17 mm (average) |
| Control (no treatment) | N/A |
Insecticidal Activity
Research has shown that this compound exhibits significant insecticidal properties. Laboratory bioassays revealed lethal concentrations (LC50) against various insect pests, highlighting its potential as an environmentally safe insecticide.
| Insect Species | LC50 (µL/vial) |
|---|---|
| Halyomorpha halys | 1.01 |
| Aedes albopictus | 0.114 |
| Culex pipiens | 0.221 |
These findings suggest that the compound could serve as a viable alternative to traditional synthetic pesticides .
Neurotoxic Effects
The neurotoxic potential of this compound was evaluated through experiments measuring AChE activity in treated organisms. A significant decrease in AChE activity was observed, indicating that the compound may disrupt normal neurological functions.
Case Studies
- Case Study on Aphid Populations : A study investigated the sublethal effects of methyl benzoate derivatives on the life history traits of aphids (Aphis gossypii). The results indicated a significant reduction in fecundity and longevity among treated populations compared to controls, suggesting potential implications for pest management strategies .
- Neurotoxicity Assessment : Another study assessed the impact of high doses on rat models, revealing damage to central nervous system functions at elevated exposure levels. This raises concerns about safety and environmental impact when considering agricultural applications .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing methyl 3-[(diethoxyphosphoryl)methyl]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., triazine-linked methyl benzoates) are synthesized using DIPEA as a base and purified via column chromatography with gradients of CH₂Cl₂/EtOAc. Optimization includes adjusting stoichiometry (1.00–1.60 equiv. of reagents) and temperature (-35°C to 40°C) to enhance yields .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions and purity. For instance, methyl ester protons appear as singlets near δ 3.80 ppm, while diethoxyphosphoryl groups show distinct splitting patterns. High-Performance Liquid Chromatography (HPLC) and mass spectrometry further validate molecular weight and purity .
Q. How should researchers handle safety protocols for this compound during experiments?
- Methodological Answer : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Waste must be segregated and disposed of via professional hazardous waste services to prevent environmental contamination, as recommended for structurally similar organophosphates .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer : Cross-reference observed chemical shifts with literature data for analogous benzoate esters. For example, discrepancies in δ values for methoxy or phosphoryl groups may arise from solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) or hydrogen bonding. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Follow long-term environmental impact frameworks (e.g., Project INCHEMBIOL), which assess abiotic/biotic degradation, distribution in ecosystems, and bioaccumulation. Laboratory studies should measure hydrolysis rates under varying pH/temperature and use LC-MS/MS to track degradation products .
Q. How can mechanistic insights into its reactivity in nucleophilic substitutions be investigated?
- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., varying nucleophiles or leaving groups). For example, replace the diethoxyphosphoryl group with other electrophilic moieties to compare activation energies. Computational modeling (DFT) can complement experimental data to map reaction pathways .
Q. What strategies address low yields in large-scale synthesis?
- Methodological Answer : Optimize stepwise reactions by isolating intermediates (e.g., via MPLC) to reduce side reactions. For example, yields improved from 77% to 90% in triazine-linked analogs by refining chromatography gradients (1–20% EtOAc in CH₂Cl₂) and reaction times (24–47 hours) .
Q. How can structure-activity relationships (SAR) inform its potential agrochemical applications?
- Methodological Answer : Compare its bioactivity with structurally related sulfonylurea herbicides (e.g., metsulfuron-methyl). Test variations in the phosphoryl/benzoate moieties to evaluate herbicidal efficacy and selectivity. Use in vitro enzyme inhibition assays (e.g., acetolactate synthase) to quantify target interactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on compound stability or bioactivity?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., pH 7.4 buffers for hydrolysis studies). For bioactivity discrepancies, validate assays using positive controls (e.g., commercial herbicides) and statistical tools (ANOVA) to identify outliers. Cross-validate with independent techniques like isothermal titration calorimetry (ITC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
